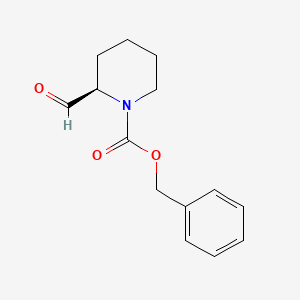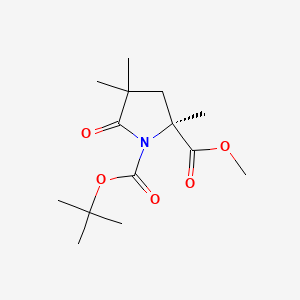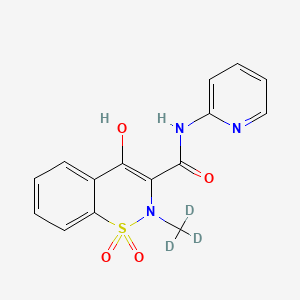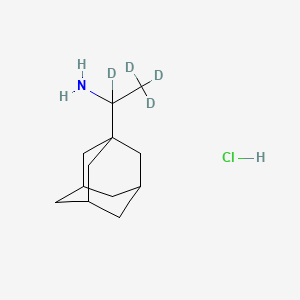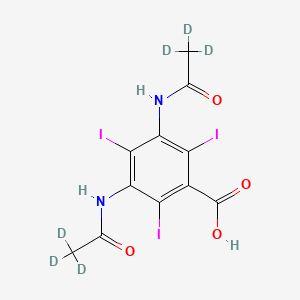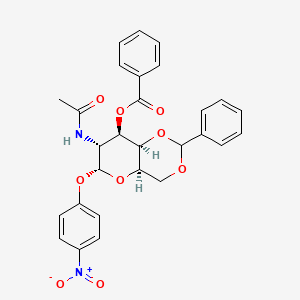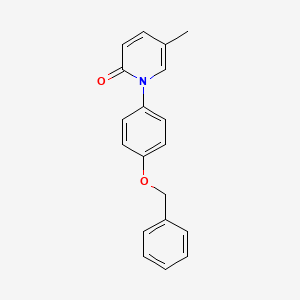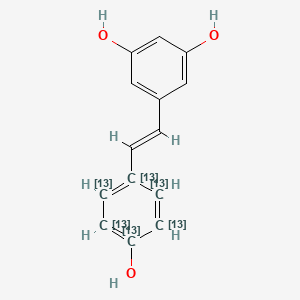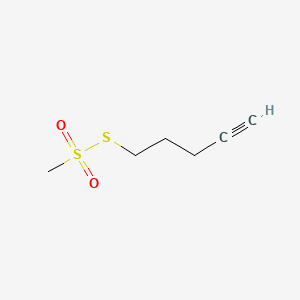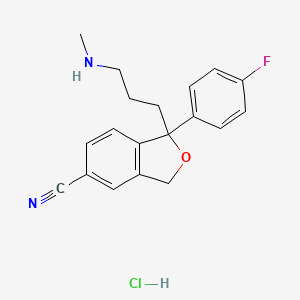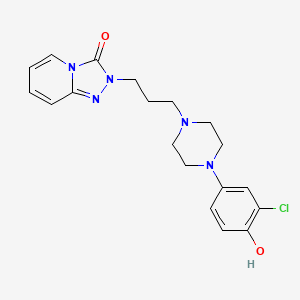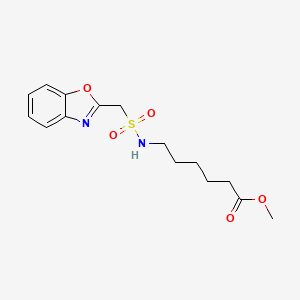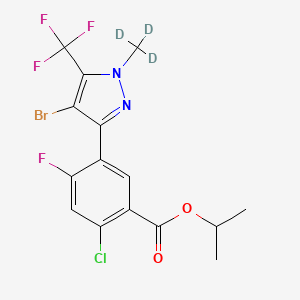
Methyl Flurbiprofen-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Flurbiprofen-d3 is a deuterated form of Methyl Flurbiprofen, a nonsteroidal anti-inflammatory drug derivative. It is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions due to its stable isotope labeling. The molecular formula of this compound is C16H12D3FO2, and it has a molecular weight of 261.31.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl Flurbiprofen-d3 involves the deuteration of Methyl Flurbiprofen. The synthesis typically starts with the precursor 2-(3-fluoro-4-bromophenyl) propionic acid. This compound undergoes a coupling reaction with phenylboronic acid in the presence of a palladium catalyst under alkaline conditions to form Flurbiprofen. The deuteration process involves replacing hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product. The production process also includes purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl Flurbiprofen-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl Flurbiprofen-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Methyl Flurbiprofen-d3 exerts its effects by inhibiting the enzyme cyclooxygenase, which is responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in metabolic studies.
Comparación Con Compuestos Similares
Methyl Flurbiprofen-d3 is structurally and pharmacologically related to other nonsteroidal anti-inflammatory drugs such as fenoprofen, ibuprofen, and ketoprofen. its deuterated form offers unique advantages in research applications, including:
Increased Stability: Deuterium atoms provide greater stability against metabolic degradation.
Enhanced Tracing: The deuterium label allows for precise tracking in metabolic and pharmacokinetic studies.
Similar Compounds
- Fenoprofen
- Ibuprofen
- Ketoprofen
These compounds share similar anti-inflammatory and analgesic properties but differ in their pharmacokinetic profiles and specific applications.
Propiedades
IUPAC Name |
methyl 3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
